molecular formula C24H25NO B4599070 2,2-diphenyl-N-(4-phenylbutyl)acetamide

2,2-diphenyl-N-(4-phenylbutyl)acetamide

Cat. No.: B4599070
M. Wt: 343.5 g/mol
InChI Key: IWCJXSGQXXEIAA-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(4-phenylbutyl)acetamide is a synthetic acetamide derivative characterized by two phenyl groups attached to the α-carbon of the acetamide backbone and a 4-phenylbutyl substituent on the nitrogen atom.

Properties

IUPAC Name

2,2-diphenyl-N-(4-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c26-24(25-19-11-10-14-20-12-4-1-5-13-20)23(21-15-6-2-7-16-21)22-17-8-3-9-18-22/h1-9,12-13,15-18,23H,10-11,14,19H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCJXSGQXXEIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(4-phenylbutyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with 4-phenylbutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyl-N-(4-phenylbutyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Diphenyl-N-(4-phenylbutyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(4-phenylbutyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Acetamide Backbone Molecular Weight (g/mol) Key Functional Groups Biological Activity
2,2-Diphenyl-N-(4-phenylbutyl)acetamide N-(4-phenylbutyl), α-C: two phenyl groups 357.45* Phenyl, alkyl chain Not explicitly reported
Compound 4 N-(4-sulfamoylbenzyl), α-C: two phenyl ~395.46 Sulfamoyl, phenyl Antifungal (Candida spp.)
Compound 423 (Pfizer) N-(4-diethylsulfamoylphenyl), α-C: two phenyl 423.49 Diethylsulfamoyl, phenyl Neuropeptide Y antagonist
CGK 733 N-(trichloroethyl-thiourea-fluoronitrophenyl) 598.73 Trichloroethyl, thiourea, nitro ATM/ATR kinase inhibition
N-(4-sulfamoylphenethyl) analog N-(4-sulfamoylphenethyl), α-C: two phenyl ~409.47 Sulfamoyl, phenethyl Antifungal (moderate activity)

*Calculated molecular weight based on formula C₃₀H₂₇NO.

Key Observations:

  • Phenyl vs.
  • Alkyl Chain Length: The 4-phenylbutyl group in the target compound provides a longer hydrophobic chain compared to shorter alkyl or arylalkyl substituents (e.g., phenethyl in Compound 6 ), which may influence pharmacokinetics and tissue distribution.
  • Electron-Withdrawing Groups: Analogs like CGK 733 incorporate electron-withdrawing substituents (e.g., trifluoromethyl, nitro), which can stabilize charge interactions in enzyme active sites, as seen in kinase inhibition.

Antifungal Activity

  • Compound 4 : Exhibited moderate activity against Candida spp. (MIC₅₀: 32–64 µg/mL), attributed to sulfamoyl interactions with fungal enzymes. The absence of sulfamoyl in the target compound may reduce antifungal efficacy.
  • N-(4-sulfamoylphenethyl) Analog : Lower activity than Compound 4, suggesting chain length and substituent positioning critically affect target engagement.

Kinase Inhibition

  • CGK 733 : Acts as an ATM/ATR kinase inhibitor (IC₅₀: <1 µM), with the thiourea and trichloroethyl groups essential for binding to the kinase active site. The target compound’s lack of these groups likely precludes similar activity.

Neuropeptide Y Antagonism

  • Pfizer Derivatives : Compounds like 423 showed high affinity for NPY receptors (Kᵢ: <10 nM), driven by sulfonyl groups enhancing hydrogen bonding with receptor residues. The 4-phenylbutyl group in the target compound may favor hydrophobic interactions but lacks sulfonyl-mediated specificity.

Pharmacokinetic Considerations

  • Metabolic Stability: Sulfamoyl and sulfonamide groups (e.g., in Pfizer compounds ) may confer resistance to oxidative metabolism compared to the target compound’s alkyl chain, which could be prone to CYP450-mediated oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-diphenyl-N-(4-phenylbutyl)acetamide
Reactant of Route 2
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2,2-diphenyl-N-(4-phenylbutyl)acetamide

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